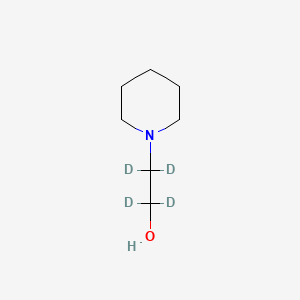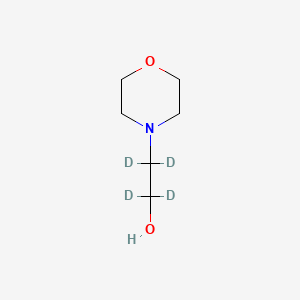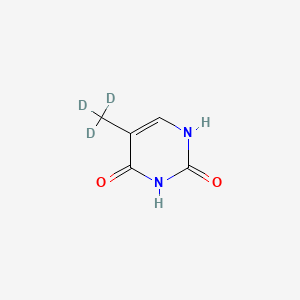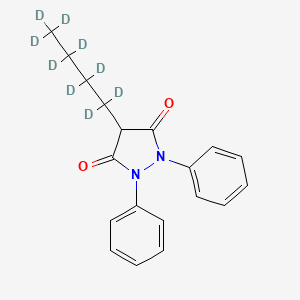
Phenylbutazone-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
苯丁宗-d9 是苯丁宗的氘标记衍生物,苯丁宗是一种非甾体类抗炎药 (NSAID)。苯丁宗以其抗炎、退热和镇痛特性而闻名。 苯丁宗-d9 中的氘标记使其在各种科学研究应用中非常有用,特别是在药代动力学和代谢研究中 .
准备方法
合成路线和反应条件
苯丁宗-d9 是通过将氘掺入苯丁宗分子中合成的。该过程涉及用氘原子取代氢原子。 这可以通过多种方法实现,包括催化交换反应和使用氘化试剂 .
工业生产方法
苯丁宗-d9 的工业生产涉及使用氘化溶剂和试剂,以确保氘原子掺入苯丁宗结构中。 该过程经过精心控制,以实现高纯度和氘标记化合物的产率 .
化学反应分析
反应类型
苯丁宗-d9 会经历几种类型的化学反应,包括:
氧化: 苯丁宗-d9 可以被氧化形成各种代谢物。
还原: 该化合物可以进行还原反应,特别是在还原剂的存在下。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和其他过氧化物。
还原: 可以使用硼氢化钠等还原剂。
取代: 各种亲核试剂和亲电试剂可用于取代反应.
形成的主要产物
这些反应形成的主要产物取决于所用特定条件和试剂。 例如,氧化会导致羟基化代谢物的形成,而还原会导致化合物的还原形式 .
科学研究应用
苯丁宗-d9 由于其氘标记在科学研究中被广泛使用。它的一些应用包括:
药代动力学研究: 氘标记允许对化合物在体内的分布和代谢进行精确追踪。
代谢研究: 苯丁宗-d9 用于研究代谢途径和代谢物的形成。
药物开发: 该化合物用于开发新药以及研究药物相互作用。
生物学研究: 苯丁宗-d9 用于研究苯丁宗及其衍生物的生物学效应
作用机制
苯丁宗-d9 通过抑制前列腺素 H 合成酶和前列腺素 I 合成酶的活性发挥作用。这种抑制减少了前列腺素的产生,而前列腺素参与炎症反应。 前列腺素产量的减少导致炎症和疼痛的减少 .
相似化合物的比较
苯丁宗-d9 由于其氘标记而独一无二,这使其区别于其他类似化合物。一些类似化合物包括:
苯丁宗: 苯丁宗的未标记版本。
羟苯丁宗: 苯丁宗的代谢物,具有类似的抗炎特性。
安替比林: 另一种具有镇痛和退热特性的吡唑啉衍生物
属性
IUPAC Name |
4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDGNCVAMGZFE-ABVHXWLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
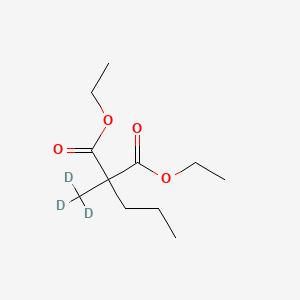
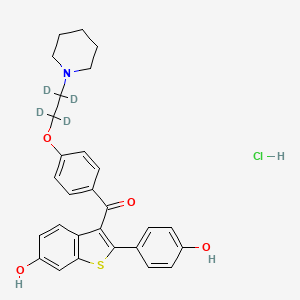
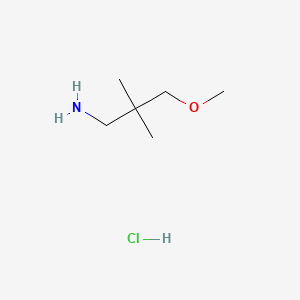
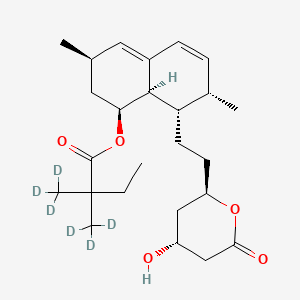

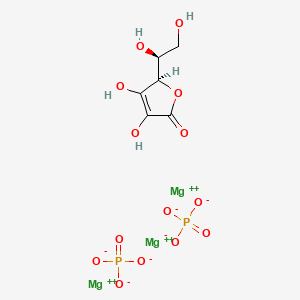

![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)

